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Compound Name: HaloFlipper 30

Cat. No.: B12369041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of different HaloFlipper generations, a class of

advanced biosensors designed for the precise measurement of membrane tension in living

cells. By covalently linking a mechanosensitive "flipper" dye to a self-labeling HaloTag, these

probes offer superior spatial localization compared to non-targeted membrane dyes. The

"generations" of HaloFlippers discussed here are distinguished by the chemical properties of

the tether connecting the flipper fluorophore to the HaloTag ligand, which significantly impacts

their performance in terms of cellular uptake, membrane partitioning, and targeting specificity.

Data Presentation: Performance Metrics of
HaloFlipper Generations
The following tables summarize the key performance characteristics of different HaloFlipper

probes, primarily based on variations in their tether design. These differences influence their

efficacy in reaching and labeling the target HaloTag-fusion proteins within specific cellular

compartments.
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HaloFlipper
Generation

Tether
Compositio
n

Cellular
Uptake
(EC50, 15
min)

Relative
Partitioning
Efficiency
(in LUVs)

Colocalizati
on with
Target (r²)

Colocalizati
on with
Target
(PCC)

HaloFlipper 2

Long,

hydrophilic

(24x ethylene

glycol)

34 ± 2 nM 0.23 > 0.93 0.93

HaloFlipper 3

Intermediate,

hydrophilic

(16x ethylene

glycol)

89 ± 14 nM 0.61 > 0.93 0.93

HaloFlipper 4

Short,

hydrophilic

(8x ethylene

glycol)

~3-5 µM 0.85 < 0.56 0.85

HaloFlipper 5

Very short,

hydrophobic

(no ethylene

glycol)

~3-5 µM 1.00 < 0.56 0.87

HaloFlipper 6

Short,

hydrophilic

tether with

bulky group

~3-5 µM 0.81 < 0.56 0.71

LUVs: Large Unilamellar Vesicles; r²: Goodness of fit correlating flipper and GFP fluorescence;

PCC: Pearson Correlation Coefficient.

Key Performance Insights
Cellular Uptake and Targeting Efficiency:

HaloFlippers with longer, more hydrophilic tethers (HaloFlipper 2 and 3) exhibit significantly

better cell permeability, as indicated by their low nanomolar EC50 values for cellular uptake.[1]
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[2] In contrast, shorter and more hydrophobic tethers (HaloFlipper 4, 5, and 6) lead to much

poorer cellular penetration.[1][2]

The high correlation coefficients (r² > 0.93 and PCC of 0.93) for HaloFlippers 2 and 3

demonstrate their excellent ability to selectively label the intended HaloTag-fusion proteins

within the membrane of interest (MOI).[1] The shorter tether variants show significantly lower

colocalization, suggesting less specific labeling.

Fluorescence Properties and Mechanosensitivity:

While a direct comparative study of the fluorescence quantum yield for each HaloFlipper

generation is not readily available, the core Flipper-TR fluorophore is reported to have a

quantum yield of approximately 30% in ethyl acetate. The fluorescence of HaloFlippers is

environmentally sensitive and significantly enhanced upon insertion into a lipid bilayer.

The fluorescence lifetime of HaloFlippers is a key parameter for reporting membrane tension.

In more ordered membranes, the flipper moiety becomes more planar, leading to an increase in

fluorescence lifetime. For instance, HaloFlipper 3 exhibits a longer fluorescence lifetime in the

more ordered Golgi apparatus (τ ≈ 3.7-4.0 ns) compared to the endoplasmic reticulum (τ ≈ 3.5

ns).

Sensitivity to Membrane Tension:

The primary application of HaloFlippers is to measure changes in membrane tension. This is

achieved by monitoring changes in their fluorescence lifetime using Fluorescence Lifetime

Imaging Microscopy (FLIM). An increase in membrane tension leads to a more ordered lipid

environment, which in turn increases the fluorescence lifetime of the probe.

While comprehensive sensitivity data for all generations is not available, studies on HaloFlipper

3 have demonstrated its responsiveness to changes in membrane tension. For example, a

hyperosmotic shock, which decreases membrane tension, resulted in a decrease in the

fluorescence lifetime of HaloFlipper 3 in the ER by approximately 0.3 ns.

Based on the available data, HaloFlipper 3 emerges as the optimal probe among the tested

variants, striking a balance between efficient cellular uptake, high targeting specificity, and

demonstrated mechanosensitivity.
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Experimental Protocols
Labeling of Live Cells with HaloFlipper Probes
This protocol describes the general steps for labeling a specific membrane of interest (MOI) in

live cells using HaloFlippers.

a. Cell Preparation:

Seed cells expressing a HaloTag-fusion protein targeted to the desired MOI on a suitable

imaging dish (e.g., glass-bottom dish).

Allow cells to adhere and reach an appropriate confluency for imaging.

b. Staining Solution Preparation:

Prepare a stock solution of the desired HaloFlipper probe (e.g., 1 mM in anhydrous DMSO).

On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to

the final working concentration. The optimal concentration should be determined empirically

but is typically in the range of 100-500 nM for efficient labeling.

c. Labeling Procedure:

Aspirate the old medium from the cells and wash once with pre-warmed phosphate-buffered

saline (PBS) or imaging medium.

Add the HaloFlipper staining solution to the cells.

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

After incubation, wash the cells two to three times with pre-warmed imaging medium to

remove unbound probe.

The cells are now ready for FLIM imaging.

Fluorescence Lifetime Imaging Microscopy (FLIM) for
Membrane Tension Measurement
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a. Image Acquisition:

Use a confocal microscope equipped with a pulsed laser and time-correlated single-photon

counting (TCSPC) hardware for FLIM.

Excite the HaloFlipper probe at a wavelength of approximately 488 nm.

Collect the fluorescence emission using a bandpass filter suitable for the Flipper emission

spectrum (e.g., 575-625 nm).

Acquire FLIM data for a sufficient duration to accumulate enough photons per pixel for

accurate lifetime fitting (typically several seconds to minutes).

b. Data Analysis:

Analyze the acquired FLIM data using appropriate software (e.g., SymPhoTime, PicoQuant).

Fit the fluorescence decay curves for each pixel or region of interest (ROI) to a multi-

exponential decay model. A bi-exponential decay model is often used for Flipper probes,

where the longer lifetime component (τ₁) is typically used to report on membrane tension.

Generate a fluorescence lifetime map of the cell, where the color of each pixel corresponds

to the calculated fluorescence lifetime.

Changes in the average fluorescence lifetime in the MOI under different experimental

conditions (e.g., before and after osmotic shock) can be correlated with changes in

membrane tension.

Mandatory Visualization
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Caption: Workflow for using HaloFlippers to measure membrane tension in living cells.
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Caption: Step-by-step experimental workflow for membrane tension imaging with HaloFlippers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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